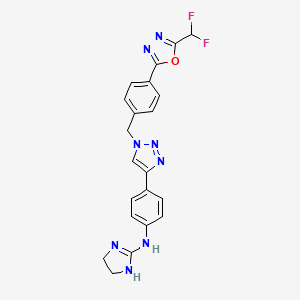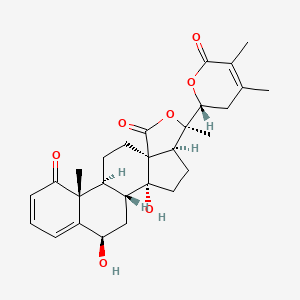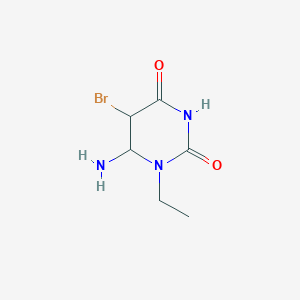
5-Methyldiazinan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyldiazinan-3-one is a heterocyclic organic compound that belongs to the class of diazinanes It is characterized by a six-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyldiazinan-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-aminopropanol with formaldehyde under mild conditions. This reaction can be carried out at ambient temperature without the need for additional components, yielding the desired product after distillation . In some cases, the presence of formic acid and heating are required to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One-pot synthetic routes are often preferred for their simplicity and convenience. For example, the condensation of hydrazones with aldehydes can be used to produce various diazinane derivatives . These methods are designed to maximize yield and minimize the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-Methyldiazinan-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine and reducing agents like sodium borohydride . The conditions for these reactions vary depending on the desired product. For example, oxidation reactions may require elevated temperatures and specific solvents, while reduction reactions can often be carried out at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield various oxidized derivatives, while reduction can produce more reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Methyldiazinan-3-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyldiazinan-3-one include other diazinanes and related heterocyclic compounds, such as:
- 1,3,5-Triazines
- 1,3,5-Thiadiazines
Uniqueness
What sets this compound apart from these similar compounds is its specific ring structure and the presence of a methyl group at the 5-position. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H10N2O |
|---|---|
Molecular Weight |
114.15 g/mol |
IUPAC Name |
5-methyldiazinan-3-one |
InChI |
InChI=1S/C5H10N2O/c1-4-2-5(8)7-6-3-4/h4,6H,2-3H2,1H3,(H,7,8) |
InChI Key |
IPLDZPCAKKDGTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,5-Dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate](/img/structure/B12363348.png)

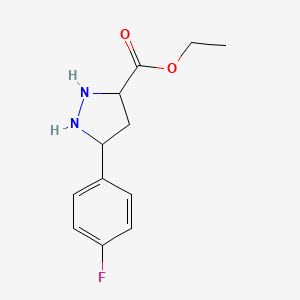

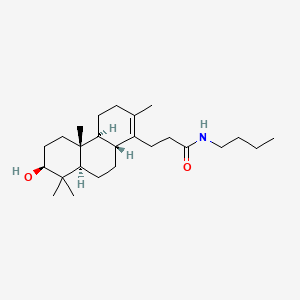
![trisodium;(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylate](/img/structure/B12363398.png)
![methyl 2-[11-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-[11-[(2-methoxy-2-oxoethyl)amino]-11-oxoundecyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]undecanoylamino]acetate;bromide](/img/structure/B12363410.png)
